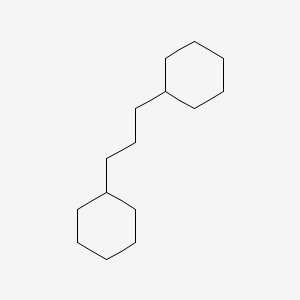

1,3-Dicyclohexylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h14-15H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIPWNPFZCAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074705 | |

| Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3178-24-3 | |

| Record name | 1,3-Dicyclohexylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003178243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dicyclohexylpropane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dicyclohexylpropane (CAS No: 3178-24-3), a saturated alicyclic hydrocarbon. The document details its chemical structure, physicochemical properties, and established synthetic routes. Detailed experimental protocols for its synthesis via catalytic hydrogenation and for its characterization by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are provided. While this compound is not directly bioactive, its structural motif is relevant in materials science and as a scaffold in drug discovery. A pertinent signaling pathway, the inhibition of soluble epoxide hydrolase (sEH) by the related 1,3-dicyclohexylurea (B42979) (DCU), is discussed and visualized to highlight the utility of the dicyclohexyl scaffold in medicinal chemistry. All quantitative data are presented in structured tables, and key workflows are illustrated using logical diagrams.

Chemical Structure and Properties

This compound is an organic compound consisting of two cyclohexane (B81311) rings linked by a three-carbon propane (B168953) chain. Its saturated and non-polar nature dictates its physical and chemical properties, making it a subject of interest in fields such as liquid organic hydrogen carriers (LOHC) and as a monomer for specialty polymers.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 3178-24-3 |

| Molecular Formula | C₁₅H₂₈ |

| Molecular Weight | 208.38 g/mol |

| IUPAC Name | 1,1'-(Propane-1,3-diyl)dicyclohexane |

| Canonical SMILES | C1CCC(CC1)CCCC2CCCCC2 |

| InChI Key | LIQIPWNPFZCAIQ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | -17 °C |

| Boiling Point | 291.69 °C |

| Density | 0.8728 g/cm³ |

| Refractive Index | 1.4736 |

| Flash Point | 118.1 °C |

| LogP (calculated) | 5.3173 |

| Rotatable Bond Count | 4 |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane (B92013).[1] This reaction saturates the phenyl rings to yield the desired dicyclohexyl structure.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 1,3-Diphenylpropane

This protocol is a representative procedure based on established methods for catalytic hydrogenation.

Materials:

-

1,3-Diphenylpropane (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen (H₂) gas

Apparatus:

-

High-pressure hydrogenation reactor (e.g., Parr apparatus) equipped with a stirrer, pressure gauge, and heating mantle.

-

Filtration apparatus (e.g., Buchner funnel with Celite® pad)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, add 1,3-diphenylpropane followed by the solvent (e.g., ethanol, ~10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

-

Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-100 °C).

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases (typically 4-24 hours).

-

Workup: Allow the reactor to cool to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated hood.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if necessary. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake remains wet with solvent during filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude oil via vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques. As a saturated hydrocarbon, its spectra are characterized by the absence of signals from unsaturated or functionalized groups.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is characterized by a complex of overlapping signals in the upfield region, typical for aliphatic protons. The ¹³C NMR spectrum shows distinct signals for the chemically non-equivalent carbons in the cyclohexane rings and the propane linker.[1]

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

| Technique | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~0.80 - 1.85 | All protons (CH, CH₂) on cyclohexane and propane chain |

| ¹³C NMR | ~37.8 | CH₂ (C-2 of propane) |

| ~37.5 | CH (C-1 of cyclohexane) | |

| ~33.5 | CH₂ (C-2,6 of cyclohexane) | |

| ~26.8 | CH₂ (C-3,5 of cyclohexane) | |

| ~26.4 | CH₂ (C-4 of cyclohexane) | |

| ~20.5 | CH₂ (C-1,3 of propane) |

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is simple, dominated by the stretching and bending vibrations of its C-H and C-C single bonds.[1]

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Alkyl) | ~2920 - 2960 | Strong |

| C-H Stretching (Alkyl) | ~2850 - 2870 | Strong |

| C-H Bending (Methylene/Methine) | ~1445 - 1465 | Medium |

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid at room temperature, no special preparation is needed for Attenuated Total Reflectance (ATR) FT-IR.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply a small drop of the neat liquid sample directly onto the ATR crystal. Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

Relevance in Drug Discovery: A Signaling Pathway Context

While this compound itself is chemically inert and not used as a drug, the dicyclohexyl structural motif is a key component in pharmacologically active molecules. A prominent example is 1,3-dicyclohexylurea (DCU), a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH).

The sEH enzyme metabolizes anti-inflammatory and vasodilatory lipid signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active diol forms. Inhibition of sEH by compounds like DCU increases the concentration of beneficial EETs, making sEH a therapeutic target for hypertension and inflammation. The dicyclohexyl groups in DCU are crucial for binding to the hydrophobic active site of the enzyme. This illustrates how the non-polar, rigid scaffold of dicyclohexyl-containing structures can be exploited in rational drug design.

Caption: Inhibition of the sEH pathway by 1,3-dicyclohexylurea (DCU).

References

Synthesis of 1,3-Dicyclohexylpropane: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,3-dicyclohexylpropane from 1,3-diphenylpropane (B92013) via catalytic hydrogenation. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, reaction conditions, and experimental protocols. Quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Introduction

The conversion of aromatic compounds to their alicyclic counterparts is a fundamental transformation in organic chemistry with wide-ranging applications, including the synthesis of pharmaceutical intermediates and materials for hydrogen storage. The synthesis of this compound from 1,3-diphenylpropane is a prime example of such a transformation, achieved through catalytic hydrogenation. This process involves the saturation of the two phenyl rings of 1,3-diphenylpropane with hydrogen gas in the presence of a heterogeneous catalyst.[1]

This reaction is particularly relevant in the context of Liquid Organic Hydrogen Carriers (LOHC), a technology for the safe and efficient storage and transportation of hydrogen.[1] In this system, 1,3-diphenylpropane serves as the hydrogen-lean form, which can be "charged" with hydrogen through catalytic hydrogenation to form the hydrogen-rich this compound. The stored hydrogen can then be released on demand through a dehydrogenation process.[1]

This guide will provide a detailed examination of the synthesis of this compound, focusing on the most common and effective method: heterogeneous catalytic hydrogenation.

Reactant and Product Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and characterization.

| Property | 1,3-Diphenylpropane (Reactant) | This compound (Product) |

| Molecular Formula | C₁₅H₁₆ | C₁₅H₂₈ |

| Molecular Weight | 196.29 g/mol | 208.38 g/mol |

| CAS Number | 1081-75-0 | 3178-24-3 |

| Appearance | Liquid | Liquid |

| Melting Point | 6 °C | - |

| Boiling Point | 293-294 °C | - |

| Solubility | Not miscible or difficult to mix with water. | - |

Data sourced from PubChem and other chemical databases.

Reaction Mechanism and Catalysis

The synthesis of this compound from 1,3-diphenylpropane is achieved through catalytic hydrogenation, a process that involves the addition of hydrogen atoms across the double bonds of the phenyl rings. This reaction is typically carried out using a heterogeneous catalyst, where the catalyst is in a different phase from the reactants.

The generally accepted mechanism for heterogeneous catalytic hydrogenation of aromatic rings involves the following steps:

-

Adsorption of Reactants: Both the aromatic substrate (1,3-diphenylpropane) and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

-

Activation of Hydrogen: The H-H bond in the molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

-

Stepwise Hydrogen Addition: Hydrogen atoms are sequentially transferred from the catalyst surface to the adsorbed aromatic rings. This process typically proceeds until the rings are fully saturated.

-

Desorption of Product: The final product, this compound, has a lower affinity for the catalyst surface and is desorbed, freeing up active sites for further reaction cycles.

Commonly employed catalysts for this transformation include:

-

Palladium on Carbon (Pd/C): A widely used and versatile catalyst for various hydrogenation reactions.

-

Platinum on Carbon (Pt/C): Another highly effective catalyst, often used for aromatic ring hydrogenation.

-

Raney Nickel (Raney Ni): A cost-effective and highly active catalyst.

-

Ruthenium on Alumina (Ru/Al₂O₃): Known for its ability to hydrogenate aromatic rings under relatively mild conditions.

The choice of catalyst can influence the reaction rate, temperature, pressure, and selectivity of the hydrogenation process.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound from 1,3-diphenylpropane via catalytic hydrogenation. It is crucial to adhere to all safety precautions when working with hydrogen gas and pyrophoric catalysts.

Safety Precautions

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use when they are saturated with hydrogen. They must be handled with care and never allowed to dry in the air.

-

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Equipment

-

1,3-diphenylpropane

-

Hydrogen gas (high purity)

-

Heterogeneous catalyst (e.g., 5% Pd/C or 5% Ru/Al₂O₃)

-

Solvent (e.g., ethanol, methanol, or cyclohexane)

-

Inert gas (e.g., nitrogen or argon)

-

High-pressure autoclave or a flask suitable for balloon hydrogenation

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite® on a filter paper in a Büchner funnel)

-

Rotary evaporator

General Hydrogenation Procedure

-

Reactor Setup: In a clean and dry high-pressure autoclave or a round-bottom flask, place a magnetic stir bar.

-

Addition of Reactants: Add the 1,3-diphenylpropane and the chosen solvent to the reactor.

-

Catalyst Handling: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), carefully weigh and add the heterogeneous catalyst to the reactor. For pyrophoric catalysts, ensure they are wetted with solvent and never exposed to air.

-

System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove all oxygen.

-

Hydrogenation:

-

For a high-pressure autoclave: Pressurize the reactor with hydrogen gas to the desired pressure.

-

For balloon hydrogenation: Evacuate the flask and then fill it with hydrogen from a balloon. Repeat this cycle several times to ensure a hydrogen atmosphere.

-

-

Reaction: Begin stirring the reaction mixture and heat to the desired temperature if necessary. Monitor the reaction progress by observing hydrogen uptake (pressure drop in an autoclave) or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a safe manner.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with solvent or water and disposed of in a designated waste container.

-

Wash the filter cake with a small amount of the reaction solvent.

-

-

Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure if necessary.

Example Reaction Conditions

| Parameter | Condition |

| Substrate | 1,3-diphenylpropane |

| Catalyst | 5% Ru/Al₂O₃ or 10% Pd/C |

| Catalyst Loading | 1-5 mol% |

| Solvent | Ethanol or Cyclohexane |

| Temperature | 80 - 150 °C |

| Pressure | 10 - 50 bar (for autoclave) or 1 atm (for balloon) |

| Reaction Time | 4 - 24 hours |

| Yield | Expected to be high (>90%) |

Note: These are suggested starting conditions and may require optimization for best results.

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: A step-by-step workflow for the catalytic hydrogenation process.

Conclusion

The synthesis of this compound from 1,3-diphenylpropane via catalytic hydrogenation is a robust and efficient chemical transformation. This guide has outlined the fundamental principles, provided detailed experimental protocols, and presented key data in a structured format. The use of heterogeneous catalysts like Pd/C and Ru/Al₂O₃ is central to this process. While specific reaction conditions may require optimization, the information provided herein serves as a comprehensive resource for researchers and professionals engaged in organic synthesis and related fields. The importance of this reaction is underscored by its application in emerging technologies such as Liquid Organic Hydrogen Carriers, highlighting its relevance in the development of sustainable energy solutions.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dicyclohexylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1,3-Dicyclohexylpropane, with a specific focus on its boiling and melting points. The information is presented to support research and development activities where this compound may be utilized.

Core Physical Properties

This compound (CAS No: 3178-24-3) is a saturated hydrocarbon featuring two cyclohexyl rings linked by a propane (B168953) chain.[1][2][3][4] Its physical characteristics are crucial for its handling, application, and process design in various scientific contexts.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value |

| Boiling Point | 291.69 °C[2][3][4] |

| Melting Point | -17 °C[2][3][4] |

| Molecular Formula | C15H28 |

| Molecular Weight | 208.38 g/mol |

| Density | 0.8728 g/cm³ |

| Refractive Index | 1.4736 |

Experimental Protocols

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be accurately determined using the simple distillation method. This technique involves heating the liquid to its boiling point and measuring the temperature at which the vapor phase is in equilibrium with the liquid phase.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound (typically 5-10 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated. The temperature is monitored closely as it rises.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing in the condenser.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Determination of Melting Point

For a substance like this compound, which is a solid at low temperatures, the capillary melting point method is standard.

-

Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube), capillary tubes, and a thermometer.

-

Procedure:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (e-g., a heating rate of 1-2 °C per minute).

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For a pure compound, this range is typically narrow.

-

Visualized Experimental Workflows

The logical flow of the experimental determination of boiling and melting points is illustrated in the diagrams below.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Melting Point Determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3-Dicyclohexylpropane (CAS Number: 3178-24-3)

This technical guide provides a comprehensive overview of this compound, a saturated hydrocarbon of interest in materials science and energy storage. The information is curated for researchers, scientists, and professionals in drug development who may encounter this molecule in their work.

Chemical and Physical Properties

This compound is a cycloalkane with the molecular formula C15H28 and a molecular weight of 208.38 g/mol . It consists of two cyclohexane (B81311) rings linked by a propane (B168953) chain. This structure imparts properties that make it a subject of investigation for various applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3178-24-3 | |

| Molecular Formula | C15H28 | |

| Molecular Weight | 208.38 g/mol | |

| IUPAC Name | 1,1'-(Propane-1,3-diyl)bis(cyclohexane) | |

| Synonyms | Propane, 1,3-dicyclohexyl- | |

| Melting Point | -17 °C | |

| Boiling Point | 291.69 °C | |

| Density | 0.8728 g/cm³ | |

| Refractive Index | 1.4736 | |

| Flash Point | 118.1 °C | |

| InChI Key | LIQIPWNPFZCAIQ-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the presence of the cyclohexyl rings and the propane linker. In ¹H NMR, the protons on the cyclohexyl rings typically show chemical shifts in the range of δ 1.0–2.5 ppm.

-

Mass Spectrometry (MS) : The NIST Chemistry WebBook lists the availability of mass spectrum data for this compound (under the name Cyclohexane, 1,1'-(1,3-propanediyl)bis-).

Experimental Protocols

The most common and effective method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane (B92013). This process involves the saturation of the phenyl rings with hydrogen.

Catalytic Hydrogenation of 1,3-Diphenylpropane

Materials:

-

1,3-Diphenylpropane

-

Heterogeneous catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel)

-

Solvent (e.g., Ethanol (B145695), Ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

Procedure:

-

Preparation of the Reaction Vessel : The reaction vessel is first made inert by evacuating and backfilling with an inert gas like nitrogen or argon. This is a critical safety step to prevent the ignition of the catalyst in the presence of flammable solvents and hydrogen.

-

Catalyst and Solvent Addition : The catalyst (e.g., 5-10 mol% Pd/C) is carefully added to the reaction vessel under the inert atmosphere. A solvent such as ethanol is then added to slurry the catalyst.

-

Substrate Addition : 1,3-Diphenylpropane is dissolved in the solvent and added to the reaction vessel.

-

Hydrogenation : The vessel is sealed, and the inert atmosphere is replaced with hydrogen gas. The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The hydrogenation is typically carried out at room temperature and atmospheric pressure or slightly elevated pressure.

-

Reaction Monitoring : The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Work-up : Once the reaction is complete, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is then filtered to remove the catalyst. The filtrate, containing the product, is concentrated under reduced pressure to yield crude this compound.

-

Purification : The crude product can be purified by distillation or column chromatography if necessary.

Safety Precautions :

-

Palladium on carbon and other hydrogenation catalysts can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere and do not allow it to dry out during filtration.

-

Hydrogen gas is highly flammable. Ensure all connections in the apparatus are secure to prevent leaks.

Visualizations

Synthesis of this compound

Applications

This compound is primarily of interest in two main areas: materials science and as a Liquid Organic Hydrogen Carrier (LOHC) for hydrogen storage.

Materials Science

The rigid and saturated structure of the dicyclohexylpropane motif is utilized in the synthesis of advanced materials. It can serve as a monomer or a building block for creating high-performance polyamides and organosilicon-based polymers. The incorporation of the cycloaliphatic structure can enhance the thermal stability and mechanical properties of these polymers, making them suitable for applications such as coatings and adhesives.

Liquid Organic Hydrogen Carrier (LOHC)

This compound is the hydrogenated (hydrogen-rich) form in a Liquid Organic Hydrogen Carrier (LOHC) system, with 1,3-diphenylpropane being the dehydrogenated (hydrogen-lean) form. LOHC systems are a promising technology for the safe and efficient storage and transportation of hydrogen. The process involves a reversible hydrogenation-dehydrogenation cycle.

The LOHC Cycle:

-

Hydrogenation (Charging) : In a process that is typically exothermic, the hydrogen-lean carrier (1,3-diphenylpropane) reacts with hydrogen in the presence of a catalyst to form the hydrogen-rich carrier (this compound). This allows for the "charging" of the liquid carrier with hydrogen.

-

Storage and Transport : The hydrogen-rich this compound, which is a stable liquid at ambient conditions, can be safely stored and transported using existing infrastructure for liquid fuels.

-

Dehydrogenation (Discharging) : When the hydrogen is needed, the hydrogen-rich carrier is heated in the presence of a different catalyst, which is an endothermic reaction that releases the hydrogen gas. The dehydrogenated carrier (1,3-diphenylpropane) can then be recycled and recharged with hydrogen.

LOHC Workflow

Role in Drug Discovery

While this compound itself is not known to have direct biological activity, its rigid scaffold has been used in computational chemistry and drug discovery. It has been included in datasets for training and evaluating machine learning models, such as those used for predicting molecular properties based on structure, which is a fundamental aspect of modern drug discovery processes. It is important to distinguish this compound from compounds with similar names, such as 1,3-dicyclohexylurea, which is a known inhibitor of soluble epoxide hydrolase and has been investigated as a therapeutic agent.

Conclusion

This compound is a well-characterized cycloalkane with established physical and chemical properties. Its synthesis is straightforward through the catalytic hydrogenation of 1,3-diphenylpropane. The primary areas of interest for this compound are in materials science, where its rigid structure can be incorporated into polymers to enhance their properties, and in the field of renewable energy as a promising Liquid Organic Hydrogen Carrier for the safe storage and transport of hydrogen. While it does not have a direct role as a therapeutic agent, its structural motif is relevant in the broader context of computational drug discovery. This guide provides a foundational understanding of this compound for scientists and researchers across various disciplines.

Spectroscopic Profile of 1,3-Dicyclohexylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,3-dicyclohexylpropane (CAS No: 3178-24-3, Molecular Formula: C₁₅H₂₈, Molecular Weight: 208.38 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and purity assessment of this compound.

Data Presentation

The available quantitative spectroscopic data for this compound are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the detailed molecular structure of this compound, confirming the presence and connectivity of the cyclohexyl rings and the propane (B168953) linker.[1] Due to the flexible and saturated nature of the molecule, the proton NMR spectrum is expected to show complex multiplets in a narrow chemical shift range.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Feature | Description |

| Expected Chemical Shift (δ) Range | ~1.0 - 2.5 ppm[1] |

| Description | The proton signals for the cyclohexyl rings and the propane bridge are expected to overlap significantly in this upfield region, characteristic of saturated hydrocarbons. Advanced techniques like 2D NMR would be necessary for unambiguous signal assignment.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Feature | Description |

| Expected Information | The ¹³C NMR spectrum would identify the distinct carbon environments within the cyclohexyl rings and the propane chain.[1] Due to molecular symmetry, fewer than 15 signals may be observed. |

| Note | Specific chemical shift values for this compound are not readily available in public spectral databases. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, primarily showing C-H and C-C bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Alkyl) | ~2850 - 2960[1] | Strong |

| C-H Bending (Alkyl) | ~1450[1] | Medium |

| C-C Bending | Fingerprint Region | Variable |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating this compound from mixtures and identifying it based on its mass-to-charge ratio and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| Feature | Value | Reference |

| Molecular Ion (M⁺) | m/z 208 | [2] |

| Top Peak (Base Peak) | m/z 83 | [2] |

| 2nd Highest Peak | m/z 82 | [2] |

| 3rd Highest Peak | m/z 55 | [2] |

Experimental Protocols

Detailed experimental methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols for the analysis of liquid hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum on the same spectrometer.

-

Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover a range of approximately 0 to 220 ppm.

-

A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, a "neat" spectrum can be obtained.

-

Place one to two drops of the pure liquid onto the surface of one salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

GC Separation:

-

Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280-300°C) to ensure elution of the compound.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and compare its mass spectrum to a reference library (e.g., NIST).

-

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.

References

Thermodynamic Properties of 1,3-Dicyclohexylpropane: A Technical Guide to its Enthalpy of Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dicyclohexylpropane is a saturated hydrocarbon of interest, notably for its potential application in Liquid Organic Hydrogen Carrier (LOHC) systems. A fundamental understanding of its thermodynamic properties, particularly its standard enthalpy of formation, is crucial for assessing its stability, reaction energetics, and viability in hydrogen storage and other chemical processes. This technical guide provides an in-depth overview of the enthalpy of formation of this compound, focusing on the computational and experimental methodologies employed for its determination.

Enthalpy of Formation: A Key Thermodynamic Parameter

The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a critical thermodynamic quantity that provides insight into the energetic stability of a molecule. For this compound (C₁₅H₂₈), the formation reaction from its constituent elements, solid carbon (in the form of graphite) and gaseous hydrogen, can be represented as:

15 C(s, graphite) + 14 H₂(g) → C₁₅H₂₈(l)

A negative enthalpy of formation indicates that the formation of the compound is an exothermic process and that the compound is energetically more stable than its constituent elements.

Determination of the Enthalpy of Formation

Direct experimental measurement of the enthalpy of formation for complex organic molecules like this compound can be challenging. Consequently, a combination of computational and indirect experimental methods is often employed.

Computational Approaches

For this compound, high-level quantum chemical calculations have been a primary tool for determining its gas-phase enthalpy of formation.[1]

Methodology: Gaussian-n Theory (G3MP2)

One of the prominent computational methods utilized is the Gaussian-3 using Mulliken-Plesset second-order perturbation theory (G3MP2). This composite method approximates the energy of a molecule by a series of calculations at different levels of theory and with different basis sets, aiming to achieve high accuracy at a manageable computational cost.

The logical workflow for calculating the enthalpy of formation using the G3MP2 method is outlined below:

Data Presentation

While a precise, universally accepted value for the enthalpy of formation of this compound is not prominently published, computational studies provide valuable estimates. The table below summarizes the type of data that would be generated from such a study.

| Thermodynamic Property | Value (kJ/mol) | Method | State |

| Enthalpy of Formation (ΔHf°) | Estimated Value | G3MP2 | Gas |

Note: A specific numerical value from a peer-reviewed source is not available in the initial search results. The value would be populated here upon availability.

Experimental Approaches

The standard experimental technique for determining the enthalpy of formation of organic compounds is bomb calorimetry . This method involves measuring the heat released during the complete combustion of a known mass of the substance in a constant-volume container (the "bomb").

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible inside the bomb. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of this compound occurs rapidly, releasing heat. The combustion reaction is: C₁₅H₂₈(l) + 22 O₂(g) → 15 CO₂(g) + 14 H₂O(l)

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully recorded.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU°comb) is calculated using the total heat capacity of the calorimeter system (Ccal), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid). ΔU°comb = -Ccal × ΔT

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH°comb) is calculated from ΔU°comb using the following relation, where Δngas is the change in the number of moles of gas in the combustion reaction: ΔH°comb = ΔU°comb + RTΔngas

-

Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation of this compound (ΔH°f, C₁₅H₂₈) is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O): ΔH°comb = [15 × ΔH°f, CO₂(g) + 14 × ΔH°f, H₂O(l)] - [ΔH°f, C₁₅H₂₈(l) + 22 × ΔH°f, O₂(g)]

Since the standard enthalpy of formation of an element in its standard state (O₂(g)) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound.

The workflow for this experimental determination is illustrated below:

Conclusion

References

Potential applications of 1,3-Dicyclohexylpropane in materials science

An in-depth technical guide on the potential applications of 1,3-Dicyclohexylpropane in materials science for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS: 3178-24-3) is a saturated hydrocarbon featuring two cyclohexane (B81311) rings linked by a propane (B168953) chain.[1][2] Its chemical structure, consisting of rigid cycloaliphatic groups connected by a flexible three-carbon linker, imparts a unique combination of properties that make its structural motif of significant interest in materials science. While direct applications of this compound itself are not widely documented, its core structure is central to the development of high-performance polymers and other advanced materials.[3]

This technical guide explores the potential applications of the this compound moiety in materials science, focusing on its role in enhancing the performance of polymers. It will cover the fundamental physical and chemical properties of this compound, its synthesis, and the established and prospective applications of its structural core in areas such as high-performance polyamides, organosilicon compounds, and block copolymers.

Physical and Chemical Properties

Understanding the intrinsic properties of this compound is crucial for predicting its behavior and suitability in various material applications. As a non-polar, high-boiling, and chemically inert hydrocarbon, it possesses characteristics that could be advantageous in specific contexts, such as a stable solvent or additive in certain reaction systems.[3]

| Property | Value | Reference |

| Molecular Formula | C15H28 | [1][2] |

| Molar Mass | 208.38 g/mol | [1] |

| Density | 0.8728 g/cm³ | [1][2] |

| Melting Point | -17°C | [1][2] |

| Boiling Point | 291.69°C | [1][2] |

| Flash Point | 118.1°C | [2] |

| Refractive Index | 1.4736 | [1][2] |

| LogP | 5.31730 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes, primarily involving the saturation of an aromatic precursor or the alkylation of cyclohexane rings.

Catalytic Hydrogenation of 1,3-Diphenylpropane

A highly effective and atom-economical method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane.[3] This process involves the addition of hydrogen across the double bonds of the phenyl rings, converting them into saturated cyclohexane rings. The reaction is typically performed in the presence of a heterogeneous catalyst.

References

1,3-Dicyclohexylpropane as a liquid organic hydrogen carrier (LOHC)

An In-depth Technical Guide to 1,3-Dicyclohexylpropane as a Liquid Organic Hydrogen Carrier (LOHC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe and efficient storage and transportation of hydrogen. Among the various LOHC candidates, the 1,3-diphenylpropane (B92013) / this compound system offers a compelling profile due to its favorable thermodynamic properties and purely hydrocarbon structure. This technical guide provides a comprehensive overview of this compound as the hydrogen-rich form of this LOHC pair, focusing on its core properties, experimental protocols for hydrogenation and dehydrogenation, and the underlying reaction pathways.

Core Properties and Performance Metrics

This compound serves as the hydrogenated, or "charged," form in this LOHC system, with 1,3-diphenylpropane being its dehydrogenated, or "discharged," counterpart. The process is reversible, involving the catalytic hydrogenation of 1,3-diphenylpropane to store hydrogen and the catalytic dehydrogenation of this compound to release hydrogen.

The performance of an LOHC is intricately linked to the molecular structure of both its hydrogen-lean and hydrogen-rich forms. In the case of the 1,3-diphenylpropane/1,3-dicyclohexylpropane LOHC system, the propane (B168953) bridge connecting the two rings provides a degree of flexibility to the molecule, influencing its thermodynamic properties.[1]

A key advantage of this system is its purely hydrocarbon nature. Studies comparing it to ether-based LOHCs, such as those based on benzyl (B1604629) phenyl ether and dibenzyl ether, have found that the introduction of an oxygen atom is not thermodynamically advantageous for the dehydrogenation reaction.[1] This suggests that the 1,3-diphenylpropane/1,3-dicyclohexylpropane pair presents a viable thermodynamic profile for hydrogen storage without the need for heteroatoms to alter the reaction enthalpies and Gibbs free energies.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound LOHC system.

| Property | Value | Unit |

| Gravimetric Hydrogen Storage Capacity | 6.2 | wt% |

| Volumetric Hydrogen Density | 54.3 | kg H₂/m³ |

| Molar Mass (this compound) | 208.38 | g/mol |

| Molar Mass (1,3-diphenylpropane) | 196.29 | g/mol |

| Density (this compound) | 0.8728 | g/cm³ |

| Dehydrogenation Enthalpy (ΔHdehydro) | ~65-68 | kJ/mol H₂ |

Hydrogenation and Dehydrogenation Cycles

The core of the LOHC technology lies in the reversible catalytic hydrogenation and dehydrogenation reactions. Thermodynamic analysis shows that the dehydrogenation reaction is endothermic, requiring an energy input, while the hydrogenation reaction is exothermic.[1]

Hydrogenation: Storing Hydrogen

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane. This process involves the addition of hydrogen across the double bonds of the phenyl rings, converting them into saturated cyclohexane (B81311) rings.[1] Commonly used heterogeneous catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[1]

Dehydrogenation: Releasing Hydrogen

The release of hydrogen from this compound is achieved through catalytic dehydrogenation, which converts the cyclohexyl rings back into aromatic rings, yielding 1,3-diphenylpropane and high-purity hydrogen gas. This endothermic process requires an energy input and is typically carried out at elevated temperatures over platinum (Pt) or palladium (Pd) based catalysts.

Experimental Protocols

1. Hydrogenation of 1,3-Diphenylpropane

This protocol describes the general procedure for the catalytic hydrogenation of 1,3-diphenylpropane to this compound using a palladium on carbon (Pd/C) catalyst and a hydrogen balloon at atmospheric pressure.

Materials:

-

1,3-diphenylpropane

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (balloon)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask with a stir bar

-

Septa

-

Needles and tubing for gas handling

-

Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

-

Reactor Setup: Place a magnetic stir bar in a dry round-bottom flask and seal it with a septum.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for several minutes to remove air.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the flask. The amount of catalyst can range from 1 to 10 mol% relative to the substrate.

-

Solvent and Substrate Addition: Add ethanol to the flask to create a slurry with the catalyst. Then, add the 1,3-diphenylpropane.

-

Hydrogen Purge: Connect the flask to a hydrogen balloon via a needle. Carefully evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any remaining hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction. Caution: The used Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry completely and handle it with care.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation if necessary.

2. Dehydrogenation of this compound

This protocol is adapted from procedures for the dehydrogenation of similar LOHC materials, such as perhydro-dibenzyltoluene, and outlines a method using a continuous flow reactor.

Materials:

-

This compound

-

Platinum-based catalyst (e.g., Pt on Al₂O₃)

-

Continuous flow reactor system (e.g., packed bed reactor)

-

High-performance liquid pump

-

Gas-liquid separator

-

Temperature and pressure controllers

-

Analytical equipment for gas and liquid analysis (e.g., GC)

Procedure:

-

Catalyst Packing: Pack the continuous flow reactor with the platinum-based catalyst.

-

System Purge: Purge the entire system with an inert gas to remove any air.

-

Reaction Startup: Heat the reactor to the desired dehydrogenation temperature, typically in the range of 250-320°C.

-

LOHC Feed: Pump the liquid this compound into the heated reactor at a controlled flow rate.

-

Dehydrogenation: As the LOHC passes over the catalyst bed, it dehydrogenates, producing a mixture of 1,3-diphenylpropane, partially dehydrogenated intermediates, and hydrogen gas.

-

Product Separation: The reaction mixture exits the reactor and enters a gas-liquid separator. The gaseous hydrogen is separated from the liquid LOHC mixture.

-

Analysis: The composition of the released gas and the liquid product stream can be analyzed online or offline using GC to determine the conversion and selectivity of the reaction.

-

Product Collection: The dehydrogenated LOHC (a mixture rich in 1,3-diphenylpropane) is collected from the bottom of the separator.

Signaling Pathways and Experimental Workflows

Hydrogenation/Dehydrogenation Cycle

Caption: The reversible hydrogenation and dehydrogenation cycle of the 1,3-diphenylpropane/1,3-dicyclohexylpropane LOHC system.

Experimental Workflow for LOHC Performance Evaluation

Caption: A typical experimental workflow for evaluating the performance of the this compound LOHC system.

Proposed Dehydrogenation Reaction Pathway

Caption: A simplified proposed reaction pathway for the catalytic dehydrogenation of this compound.

References

An In-depth Technical Guide to the Solubility of 1,3-Dicyclohexylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dicyclohexylpropane, a non-polar hydrocarbon. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a predicted solubility profile based on fundamental chemical principles. Furthermore, it offers a detailed experimental protocol for the empirical determination of its solubility, ensuring that researchers can ascertain precise values for their specific applications.

Core Concepts of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C15H28) is a non-polar aliphatic hydrocarbon due to the presence of two cyclohexyl rings and a propane (B168953) linker.[1][2][3] Its structure is characterized by a high degree of saturation and the absence of any significant dipole moment. Consequently, it is expected to exhibit good solubility in non-polar organic solvents and poor solubility in polar solvents.

Factors influencing the solubility of this compound include:

-

Solute-Solvent Interactions: Favorable van der Waals forces between the non-polar solute and non-polar solvents will promote dissolution.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.

-

Purity of the Compound: Impurities can affect the measured solubility.

Predicted Solubility Profile of this compound

The following table summarizes the predicted qualitative and estimated quantitative solubility of this compound in a range of common organic solvents at ambient temperature. These predictions are based on its non-polar nature (LogP ~5.3-7.3).[1] It is important to note that these are estimations and should be confirmed experimentally.

| Solvent | Solvent Polarity | Predicted Qualitative Solubility | Estimated Solubility ( g/100 mL) |

| Hexane | Non-polar | Very Soluble | > 50 |

| Cyclohexane | Non-polar | Very Soluble | > 50 |

| Toluene | Non-polar | Very Soluble | > 40 |

| Diethyl Ether | Slightly Polar | Soluble | 20 - 40 |

| Chloroform | Slightly Polar | Soluble | 15 - 30 |

| Dichloromethane | Polar Aprotic | Moderately Soluble | 10 - 20 |

| Acetone | Polar Aprotic | Sparingly Soluble | 1 - 5 |

| Ethanol | Polar Protic | Sparingly Soluble | < 1 |

| Methanol | Polar Protic | Insoluble | < 0.1 |

| Water | Polar Protic | Insoluble | < 0.01 |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound like this compound is the shake-flask method.[4]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, is suitable for hydrocarbons).

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is crucial to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the solubility of this compound.

Caption: Logical relationship of solute and solvent polarity on solubility.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Dicyclohexylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1,3-Dicyclohexylpropane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data for this compound with safety information from structurally similar aliphatic and cycloalkane compounds. Professionals should handle this chemical with the care required for flammable hydrocarbons with potential irritant properties.

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below. Toxicological data is largely unavailable for this specific compound; therefore, data for related compounds is provided for reference and should be interpreted with caution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈ | [1] |

| Molecular Weight | 208.38 g/mol | [1][2] |

| CAS Number | 3178-24-3 | [1] |

| Appearance | Colorless liquid | Inferred from similar compounds |

| Boiling Point | 291.69 °C | [1] |

| Melting Point | -17 °C | [1] |

| Flash Point | 118.1 °C | [1] |

| Density | 0.8728 g/cm³ | [1] |

| Solubility | Insoluble in water | [3] |

Table 2: Toxicological Profile (Data from Structurally Related Compounds)

| Endpoint | Result | Compound | Source |

| Acute Oral Toxicity | Harmful if swallowed | 1,3-Bis(dicyclohexylphosphino)propane | [4] |

| Skin Irritation | Causes skin irritation | 1,3-Bis(dicyclohexylphosphino)propane, Cyclohexane | [4][5] |

| Eye Irritation | Causes serious eye irritation | 1,3-Bis(dicyclohexylphosphino)propane | [4] |

| Inhalation Toxicity | Harmful if inhaled | 1,3-Bis(dicyclohexylphosphino)propane, Cyclohexane | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | 1,3-Bis(dicyclohexylphosphino)propane | [4] |

| Aspiration Hazard | May be fatal if swallowed and enters airways | Cyclohexane | [5][6] |

Hazard Identification and Classification

-

Flammable Liquid: Assumed based on its hydrocarbon structure and flash point.

-

Skin Irritant: A common hazard for many aliphatic hydrocarbons.

-

Eye Irritant: Expected based on data for similar compounds.

-

Aspiration Toxicant: A significant risk for low-viscosity hydrocarbons if swallowed.

-

Respiratory Tract Irritant: Possible upon inhalation of vapors or aerosols.

Experimental Protocols: Safety Assessment

Detailed experimental protocols for this compound are not published. However, standard OECD guidelines are followed for assessing the safety of new chemical entities. Below is a generalized workflow for a key safety endpoint, skin irritation testing.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. agilent.com [agilent.com]

- 6. media.laballey.com [media.laballey.com]

An In-depth Technical Guide to 1,3-Dicyclohexylpropane: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dicyclohexylpropane, a saturated hydrocarbon with applications in materials science and potential relevance as a lipophilic scaffold in medicinal chemistry. This document details its commercial availability, physicochemical properties, synthesis protocols, and key applications. While direct involvement in specific biological signaling pathways is not currently established in scientific literature, the principles of incorporating lipophilic, alicyclic structures are pertinent to modern drug design for optimizing pharmacokinetic and pharmacodynamic properties.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, indicating it has achieved mass production for research and industrial purposes.[1] It is typically sold under its systematic name or synonyms such as Propane (B168953), 1,3-dicyclohexyl- and Cyclohexane (B81311), 1,1'-(1,3-propanediyl)bis-.

Table 1: Principal Suppliers of this compound

| Supplier Name | Purity/Grades Offered | Additional Notes |

| LookChem | Not specified | Lists multiple raw material suppliers. |

| BenchChem | Research Grade | For research use only. Not for human or veterinary use. |

| Sigma-Aldrich (Merck) | Not directly listed, but related compounds are available. | Offers a wide range of cycloalkane derivatives. |

| ChemicalBook | Not specified | Provides a platform for various manufacturers. |

This table is not exhaustive but represents a selection of known suppliers. Researchers should verify current stock and purity with the respective vendors.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3178-24-3 | [2] |

| Molecular Formula | C₁₅H₂₈ | [1] |

| Molecular Weight | 208.38 g/mol | [2] |

| Appearance | Not specified (likely a liquid at room temp.) | |

| Melting Point | -17 °C | [1] |

| Boiling Point | 291.69 °C | [1] |

| Density | 0.8728 g/cm³ | [1] |

| Refractive Index | 1.4736 | [1] |

| Flash Point | 118.1 °C | [1] |

| LogP | 5.31730 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points | Source |

| ¹H NMR | Chemical shifts are expected in the range of δ 1.0-2.5 ppm, corresponding to the cyclohexyl and propyl protons. | [3] |

| ¹³C NMR | Signals will identify the different carbon environments in the cyclohexyl rings and the propane chain. A spectrum is available on PubChem. | [2][3] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region. C-C bending vibrations appear in the fingerprint region (~1450 cm⁻¹). | [3] |

| Mass Spectrometry (GC-MS) | The fragmentation pattern serves as a molecular fingerprint for identification and purity assessment. Data is available in the NIST WebBook. | [3][4] |

Synthesis of this compound

The most common and effective method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane (B92013).[3] This process involves the saturation of the two phenyl rings to form cyclohexane rings. A sustainable approach to this synthesis is plausible as hydrogenation is an atom-economical reaction.[3] The precursor, 1,3-diphenylpropane, can be synthesized via a Friedel-Crafts alkylation reaction.[3]

This procedure outlines the synthesis of the precursor molecule.

Materials:

-

1,3-Dichloropropane or 1,3-Dibromopropane

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (HCl, aqueous solution)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride and an excess of benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add 1,3-dihalopropane (e.g., 1,3-dichloropropane) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for several hours to ensure the completion of the dialkylation.

-

Cool the reaction mixture and quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 1,3-diphenylpropane by vacuum distillation.

This procedure details the conversion of the aromatic precursor to the final product.

Materials:

-

1,3-Diphenylpropane

-

Catalyst: Palladium on carbon (Pd/C, 5-10 wt%), Platinum on carbon (Pt/C), or Raney nickel.[3]

-

Solvent: Ethanol or another suitable protic solvent.

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure hydrogenation vessel (autoclave), dissolve 1,3-diphenylpropane in the chosen solvent.

-

Carefully add the hydrogenation catalyst under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically ranging from atmospheric to several hundred psi, depending on the catalyst and desired reaction rate).

-

Heat the reaction mixture to the desired temperature (e.g., 50-150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation.

Applications and Relevance

The primary application of this compound is in materials science. Its structural motif, containing rigid cyclohexyl rings, is a valuable component in the synthesis of high-performance polymers, such as polyamides, where it can impart increased rigidity and thermal stability.[3]

This compound is the hydrogen-rich form in a Liquid Organic Hydrogen Carrier (LOHC) system, with 1,3-diphenylpropane being the hydrogen-lean counterpart.[3] LOHC technology is a promising method for the storage and transportation of hydrogen under ambient conditions. The hydrogenation of 1,3-diphenylpropane is an exothermic process, while the dehydrogenation of this compound to release hydrogen is endothermic.[3] The thermodynamic properties of this system, such as the enthalpy of dehydrogenation, are comparable to other LOHC candidates.[3]

Table 4: Comparison of Dehydrogenation Enthalpy for LOHC Systems

| LOHC Pair (Lean/Rich) | System Type | Dehydrogenation Enthalpy (ΔrH°/nH₂) (kJ·mol⁻¹) |

| 1,3-Diphenylpropane / this compound | Aromatic Hydrocarbon | ~65-68 |

| Diphenylmethane / Dicyclohexylmethane | Aromatic Hydrocarbon | ~65-67 |

| Dibenzyl ether / Dicyclohexylmethyl ether | Ether-Based | ~69-72 |

| Benzene / Cyclohexane | Aromatic Hydrocarbon | ~69 |

| Data sourced from BenchChem, which collates data from various scientific publications.[3] |

While there is no direct evidence of this compound being used as a therapeutic agent or its involvement in specific signaling pathways, its structural characteristics are relevant to drug design. The incorporation of lipophilic, non-planar, saturated ring systems like cyclohexane is a common strategy in medicinal chemistry to:

-

Improve Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism compared to aromatic rings.

-

Enhance Lipophilicity: The dicyclohexyl motif significantly increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.[5]

-

Provide a 3D Scaffold: The non-planar nature of the cyclohexane rings can be used to orient functional groups in specific three-dimensional arrangements for optimal interaction with biological targets.

-

Fill Hydrophobic Pockets: The bulky and hydrophobic nature of the dicyclohexylpropane structure can be advantageous for binding to proteins with deep, greasy pockets.

The study of molecules like this compound provides valuable insights into the physicochemical properties of such lipophilic scaffolds, which can inform the design of novel drug candidates.

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

Caption: The reversible LOHC cycle of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C15H28 | CID 137854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3178-24-3 | Benchchem [benchchem.com]

- 4. Cyclohexane, 1,1'-(1,3-propanediyl)bis- [webbook.nist.gov]

- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 1,3-Dicyclohexylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dicyclohexylpropane, including its molecular weight and formula. It also details experimental protocols for its synthesis and analysis, crucial for laboratory applications.

Core Data Presentation

The fundamental quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₅H₂₈ |

| Molecular Weight | 208.38 g/mol [1] |

| CAS Number | 3178-24-3[1] |

| IUPAC Name | This compound |

| Synonyms | Propane (B168953), 1,3-dicyclohexyl- |

| Appearance | Colorless liquid |

| Density | 0.8728 g/cm³ |

| Melting Point | -17 °C |

| Boiling Point | 291.69 °C |

| Flash Point | 118.1 °C |

| Refractive Index | 1.4736 |

Molecular Structure

The molecular structure of this compound consists of a central three-carbon propane chain linking two cyclohexane (B81311) rings.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are foundational for researchers working with this compound.

A primary method for the synthesis of this compound is the catalytic hydrogenation of 1,3-diphenylpropane (B92013).[2] This process involves the saturation of the aromatic rings to form cyclohexyl groups.

Materials:

-

1,3-Diphenylpropane

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) catalyst (5% or 10%)

-

Ethanol or a similar suitable solvent

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, dissolve a known quantity of 1,3-diphenylpropane in ethanol.

-

Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight of the substrate.

-

Seal the autoclave and purge it with nitrogen gas to remove any air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).

-

Heat the mixture to the reaction temperature (usually between 50-100 °C) with continuous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation if necessary.

GC-MS is a powerful technique for the identification and purity assessment of this compound.[1]